molecular formula C12H14ClNO3 B1412670 (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate CAS No. 1629041-81-1

(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate

Cat. No. B1412670
CAS RN: 1629041-81-1
M. Wt: 255.7 g/mol
InChI Key: GILKOXUKDOJPNC-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .

Scientific Research Applications

Synthesis of Schiff Base Derivatives

Schiff base derivatives are valuable in medicinal chemistry due to their biological activities. The compound can be used to synthesize new Schiff base derivatives with potential applications in drug development. These derivatives are synthesized from reactions involving aminophenols and various trimethinium salts .

Crystallography and Molecular Structure Analysis

The compound serves as a precursor for molecules that are analyzed using crystallography to determine their structure. Understanding the molecular structure is crucial for applications in material science and pharmaceuticals, where the arrangement of atoms affects the material’s properties .

Organic Co-crystal Formation

In the field of organic electronics and pharmaceuticals, co-crystals are important for modifying physical properties without altering the chemical structure. This compound can participate in co-crystal formation, which is significant for developing new materials with desired properties .

Analytical Chemistry Reference Material

The related compound, Ethanone, 1-(5-chloro-2-hydroxyphenyl)-, is used in analytical chemistry as a reference material. By extension, (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate could be used to calibrate instruments or validate analytical methods in research settings .

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting future applications of the compound based on its properties and current research trends .

properties

IUPAC Name

methyl 2-[3-(5-chloro-2-hydroxyphenyl)prop-2-enylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h2-5,7,14-15H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILKOXUKDOJPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(5-chloro-2-hydroxyphenyl)prop-2-enylamino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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